2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-

Catalog No.
S12275023
CAS No.
M.F
C24H22FNO4
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fl...

Product Name

2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-

IUPAC Name

(3R,4S)-3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one

Molecular Formula

C24H22FNO4

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23+/m0/s1

InChI Key

KNTBFPMGACCTOE-RJGXRXQPSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@@H](C(=O)N3C4=CC=C(C=C4)F)[C@H](CO)O

2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- is a specialized organic compound featuring a chiral azetidine structure. This compound incorporates several functional groups, including a fluorophenyl moiety and a phenylmethoxy group, contributing to its potential biological activity and utility in synthetic chemistry. The presence of the dihydroxyethyl group indicates the compound's potential for diverse interactions in biological systems.

The reactivity of 2-Azetidinone can be attributed to its functional groups. The azetidinone ring can undergo nucleophilic substitutions, while the hydroxyl groups may participate in hydrogen bonding and act as sites for further derivatization. The fluorophenyl group can also engage in electrophilic aromatic substitution reactions, enhancing the compound's versatility in chemical transformations.

The synthesis of 2-Azetidinone typically involves multi-step organic reactions. Common methods include:

  • Formation of the Azetidine Ring: This may involve cyclization reactions from suitable precursors.
  • Introduction of Functional Groups: Using techniques such as alkylation or acylation to introduce the dihydroxyethyl and phenylmethoxy groups.
  • Fluorination: Selective fluorination can be performed on the phenyl ring to yield the desired 4-fluorophenyl substituent.

These synthetic pathways often require careful control of reaction conditions to ensure high yields and purity of the final product.

2-Azetidinone has potential applications in medicinal chemistry due to its unique structural features. It may serve as:

  • A lead compound for the development of new pharmaceuticals targeting specific diseases.
  • An intermediate in the synthesis of more complex organic molecules.
  • A tool in biochemical research to study enzyme interactions or cellular pathways.

Interaction studies are crucial for understanding how 2-Azetidinone interacts with biological targets. Techniques such as:

  • Molecular docking: To predict binding affinities with target proteins.
  • In vitro assays: To evaluate biological activity against specific cell lines or pathogens.
  • In vivo studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

These studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-Azetidinone, including:

  • 1-(4-Fluorophenyl)-3-hydroxy-2-pyrrolidinone
  • N-(4-Fluorophenyl)-2-pyrrolidinone
  • 1-(4-Chlorophenyl)-3-hydroxy-2-pyrrolidinone

Comparison Table

Compound NameKey FeaturesUnique Aspects
2-AzetidinoneChiral azetidine with dihydroxyethylUnique combination of fluorophenyl and phenylmethoxy groups
1-(4-Fluorophenyl)-3-hydroxy-2-pyrrolidinoneHydroxyl group on a pyrrolidine structureLacks azetidine ring
N-(4-Fluorophenyl)-2-pyrrolidinoneSimple pyrrolidine derivativeNo additional functional groups
1-(4-Chlorophenyl)-3-hydroxy-2-pyrrolidinoneSimilar structure but with chlorineDifferent halogen substituent

The uniqueness of 2-Azetidinone lies in its specific arrangement of functional groups and chiral centers, which may confer distinct biological activities compared to these similar compounds. Further research is needed to fully explore its properties and potential applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

407.15328635 g/mol

Monoisotopic Mass

407.15328635 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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